molecular formula C13H13N3O4 B2649168 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034314-10-6

3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2649168
CAS No.: 2034314-10-6
M. Wt: 275.264
InChI Key: UCMFZICBZDYPMO-UHFFFAOYSA-N
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Description

3-[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione ( 2034314-10-6) is an organic compound with the molecular formula C13H13N3O4 and a molecular weight of 275.26 g/mol . This chemical features a complex heterocyclic structure that combines oxazolidine-2,4-dione, pyrrolidine, and pyridine rings, making it a valuable scaffold in medicinal chemistry research . The oxazolidinone core is a privileged structure in drug discovery, with known derivatives exhibiting potent antibacterial activity by inhibiting bacterial protein synthesis . Furthermore, the integration of the pyridine moiety, a common bioisostere for benzene rings, can enhance pharmacokinetic properties and facilitate binding to biological targets through hydrogen bonding . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for the design and development of novel bioactive molecules. Its structure is particularly relevant for exploring new antimicrobial agents, especially against Gram-positive bacteria, and for probing other potential therapeutic pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)10-3-6-15(7-10)12(18)9-1-4-14-5-2-9/h1-2,4-5,10H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMFZICBZDYPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxazolidine-2,4-dione ring through cyclization and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of oxazolidine compounds exhibit antimicrobial properties. The presence of the pyridine ring may enhance these effects due to its ability to interact with biological targets .
  • Anti-inflammatory Effects : Research indicates that compounds containing oxazolidine structures can modulate inflammatory pathways. This property is particularly relevant in the development of treatments for inflammatory diseases .
  • Anticancer Activity : Some studies have evaluated the compound's efficacy against cancer cell lines. The unique structural features may contribute to its antiproliferative effects, making it a candidate for further investigation in oncology .

Synthetic Methodologies

The synthesis of 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has been explored through various routes:

  • Condensation Reactions : The synthesis often involves condensation reactions between pyridine derivatives and pyrrolidine precursors, leading to the formation of the oxazolidine ring.
  • Cyclization Techniques : Cyclization methods are crucial for constructing the oxazolidine framework. These techniques can include the use of electrophilic agents to facilitate ring closure.
  • Functionalization : Post-synthesis modifications allow for the introduction of different substituents on the oxazolidine ring, potentially enhancing biological activity and selectivity.

Case Studies

Several case studies highlight the applications of this compound:

Antimicrobial Study

A study published in Chemical and Pharmaceutical Bulletin demonstrated that derivatives of oxazolidine showed significant antimicrobial activity against various bacterial strains. The structure-activity relationship indicated that modifications in the pyridine moiety could enhance efficacy .

Anti-inflammatory Research

Research published in MDPI explored the anti-inflammatory effects of oxazolidine derivatives in vitro. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, offering a potential therapeutic avenue for chronic inflammatory conditions .

Anticancer Evaluation

An investigation into the anticancer properties of related compounds revealed that certain derivatives exhibited cytotoxic effects against HeLa cells. The study emphasized the importance of structural variations in enhancing antiproliferative activity .

Mechanism of Action

The mechanism of action of 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two close analogs: Famoxadone (a known pesticide) and BF13942 (a naphthalene-substituted oxazolidine-dione derivative).

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
3-[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione Not Available C₁₃H₁₃N₃O₄* ~275.3 Pyridine-4-carbonyl Agrochemical (fungicide)
Famoxadone (3-Anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) Not Provided C₂₁H₂₀N₂O₄ 364.4 Anilino, methyl, phenoxyphenyl Pesticide
BF13942 (3-[1-(Naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione) 2034314-57-1 C₁₈H₁₆N₂O₄ 324.33 Naphthalene-1-carbonyl Agrochemical (research stage)

*Inferred based on structural analysis.

Key Observations:
  • Molecular Weight and Lipophilicity: The target compound has the lowest molecular weight (~275.3 g/mol) due to its pyridine substituent, compared to BF13942 (324.33 g/mol) and Famoxadone (364.4 g/mol).
  • Substituent Effects: Pyridine-4-carbonyl: Introduces a polarizable nitrogen atom, which may enhance binding to fungal enzymes via hydrogen bonding. Naphthalene-1-carbonyl (BF13942): A bulkier, highly lipophilic group likely increases environmental persistence but may reduce solubility. Phenoxyphenyl (Famoxadone): Provides steric bulk and aromaticity, contributing to broad-spectrum fungicidal activity .

Structural Insights from Crystallography

The SHELX program suite (e.g., SHELXL) is critical for resolving conformational details of such compounds . For example:

  • Pyridine-substituted derivatives may adopt planar conformations, optimizing π-stacking with aromatic residues in target enzymes.
  • Naphthalene-substituted analogs (e.g., BF13942) likely exhibit twisted geometries due to steric hindrance, affecting binding kinetics.

Biological Activity

The compound 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione , also known as an oxazolidinone derivative, has gained attention in pharmaceutical research due to its potential biological activities. This article aims to compile detailed findings regarding its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name This compound
Canonical SMILES C1CN(C(=O)C2=C(N1)C(=O)N(C2=O)C)C(=O)C3=CC=CC=C3N=C2

Structural Features

The compound features a pyridine ring that is crucial for its biological interactions. The oxazolidine moiety contributes to its stability and reactivity, making it suitable for medicinal chemistry applications.

Antimicrobial Activity

Research has shown that oxazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications of the oxazolidinone structure can enhance activity against various bacterial strains, including resistant ones. The compound's mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to established antibiotics like linezolid .

Cytotoxic Effects

In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in pancreatic cancer cells through the activation of caspase pathways, suggesting potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. Preliminary data suggest that it may inhibit enzymes such as cyclooxygenases (COX), which are implicated in inflammatory responses. This inhibition could provide therapeutic benefits in treating inflammatory diseases .

Study 1: Antibacterial Activity

A series of derivatives based on the oxazolidinone structure were synthesized and screened for antibacterial activity. The results indicated that compounds with electron-withdrawing groups on the pyridine ring showed enhanced activity against Gram-positive bacteria, with some derivatives exhibiting IC50 values below 10 µM .

Study 2: Anticancer Properties

In a comparative study of various oxazolidinone derivatives, the compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Ribosomal Binding : The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
  • Enzyme Interaction : It may act as a competitive inhibitor for key enzymes involved in metabolic processes.
  • Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancer cells.

Q & A

Q. Key Metrics :

ParameterTarget Value
R-factor< 0.05
CCDC DepositionRequired for validation

Advanced: How can in vitro assays elucidate metabolic pathways in biological systems?

Answer:
Design assays focusing on cytochrome P450 (CYP) enzymes and esterase-mediated hydrolysis:

  • CYP Inhibition Assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS. Reference famoxadone’s interaction with CYP3A4 .
  • Esterase Stability : Incubate the compound with porcine liver esterase (PLE) at 37°C. Track ring-opening by NMR or UV-Vis spectroscopy.
  • Reactive Intermediate Trapping : Add glutathione (GSH) to HLMs to detect thioether adducts, indicating electrophilic metabolites.

Q. Data Analysis :

  • Compare kinetic parameters (Km, Vmax) with structurally similar oxazolidinediones like pentoxazone .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR :
    • 1H/13C NMR : Identify pyrrolidine CH2 groups (δ 2.5–3.5 ppm) and oxazolidine-dione carbonyls (δ 165–175 ppm).
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the pyridine and pyrrolidine regions.
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹ and ~1820 cm⁻¹ for the dione ring) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ ion with < 3 ppm error).

Advanced: What strategies mitigate racemization during synthesis?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce stereochemistry at the pyrrolidine ring.
  • Low-Temperature Reactions : Perform coupling steps at –20°C to reduce epimerization.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, as seen in related oxazolidinediones .

Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase.

Basic: How is the compound’s stability assessed under thermal stress?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss (%) at 25–300°C (heating rate: 10°C/min).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and exothermic decomposition events.
  • Forced Degradation Studies : Heat solid samples at 80°C for 7 days and analyze by HPLC for degradants.

Reference : Pentoxazone’s stability profile suggests oxazolidinediones degrade via ring-opening above 150°C .

Advanced: What intermolecular interactions dominate its crystal packing?

Answer:
Analysis of analogous compounds (e.g., (E)-3-(pyridin-4-yl)acrylic acid derivatives) reveals:

  • π-π Stacking : Between pyridine rings (distance ~3.5 Å).
  • Hydrogen Bonds : N–H···O=C interactions involving the oxazolidine-dione carbonyls .
  • Van der Waals Forces : Dominant in hydrophobic regions (e.g., pyrrolidine CH2 groups).

Software : Mercury (CCDC) for visualizing packing diagrams and Hirshfeld surface analysis.

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